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Decanamide, N-methyl- - 23220-25-9

Decanamide, N-methyl-

Catalog Number: EVT-265897
CAS Number: 23220-25-9
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Decanamide, N-methyl- is a biochemical.
Source and Classification

Decanamide, N-methyl- is synthesized from decanoic acid and dimethylamine. It falls under the category of low-molecular-weight organic compounds, which are often utilized in the production of surfactants, emulsifiers, and other chemical intermediates. The compound's classification as an amide indicates that it possesses a carbonyl group (C=O) directly attached to a nitrogen atom (N), which is characteristic of amides.

Synthesis Analysis

The synthesis of Decanamide, N-methyl- typically involves the following steps:

  1. Reactants: The primary reactants are decanoic acid and dimethylamine.
  2. Reaction Conditions: The reaction usually occurs at elevated temperatures (around 180 °C to 200 °C) and may require specific catalysts to enhance yield and selectivity.
  3. Procedure:
    • Decanoic acid is heated in the presence of a catalyst.
    • Dimethylamine is introduced gradually over a specified period (1-5 hours) while maintaining the temperature.
    • The reaction mixture is insulated for several hours to allow complete conversion.
    • After the reaction, the catalyst is removed, and the product is purified through vacuum distillation to obtain Decanamide, N-methyl- with high purity (greater than 99%) and low acidity (less than 2 mg KOH/g) .
Molecular Structure Analysis

The molecular structure of Decanamide, N-methyl- can be described as follows:

  • Molecular Formula: C11H23NOC_{11}H_{23}NO
  • Structural Features:
    • The compound contains an amide functional group characterized by the carbonyl (C=O) bonded to a nitrogen atom.
    • The carbon chain consists of ten carbon atoms (decane), contributing to its hydrophobic properties.
Chemical Reactions Analysis

Decanamide, N-methyl- can participate in various chemical reactions typical for amides:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back into decanoic acid and dimethylamine.
  2. Transamidation: It can react with other amines to form new amides, which can be useful in synthesizing derivatives with different properties.
  3. Reduction: Reduction reactions may convert the amide into corresponding amines.

These reactions are significant in synthetic organic chemistry for modifying or creating new compounds.

Mechanism of Action

The mechanism of action for Decanamide, N-methyl- primarily relates to its role as a surfactant or emulsifier in various applications. As an amide, it can interact with both hydrophilic and hydrophobic substances due to its dual nature:

  1. Surface Activity: The hydrophobic tail (decane chain) allows it to interact with oils and fats, while the polar amide group interacts with water.
  2. Emulsification: It stabilizes emulsions by reducing surface tension between oil and water phases.

This property makes it valuable in formulations such as cosmetics, pharmaceuticals, and food products.

Physical and Chemical Properties Analysis

Decanamide, N-methyl- exhibits several notable physical and chemical properties:

  • Appearance: Typically a colorless to pale yellow liquid or solid depending on purity.
  • Boiling Point: Approximately 250 °C.
  • Melting Point: Varies but generally around room temperature for pure samples.
  • Solubility: Soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.

These properties are crucial for understanding its behavior in various applications.

Applications

Decanamide, N-methyl- finds applications across multiple fields:

  1. Surfactants: Used in detergents and cleaning products due to its emulsifying properties.
  2. Cosmetics: Incorporated into formulations for skin care products as an emollient or thickening agent.
  3. Pharmaceuticals: Acts as an excipient or active ingredient in drug formulations.
  4. Industrial Applications: Utilized in lubricants and plasticizers due to its compatibility with various materials.
Synthetic Methodologies and Optimization

Catalytic Amination of Decanoic Acid with Methylamine

The industrial synthesis of Decanamide, N-methyl- (N-methyldecanamide) primarily employs the catalytic amination of decanoic acid with methylamine. This method utilizes a two-step reaction where decanoic acid first reacts with dimethylamine under precisely controlled conditions to form the target amide. The reaction proceeds via nucleophilic acyl substitution, where the carbonyl carbon of decanoic acid undergoes attack by the nitrogen lone pair of dimethylamine. Key to this process is the application of specialized catalysts that drive the reaction toward completion while minimizing unwanted side products such as decanoic acid salts or tertiary amine oxides [2] [4].

Critical reaction parameters identified through industrial optimization include:

  • Temperature range: 180-200°C (optimal reaction kinetics without thermal degradation)
  • Catalyst loading: 2 wt% (balances activity with economic feasibility)
  • Reaction duration: 7-9 hours (ensures >95% conversion)Under these conditions, the process achieves exceptional purity (>99%) with residual acid values maintained below 1 mg KOH/g, as verified by titration methods. The reaction exhibits pseudo-first-order kinetics relative to decanoic acid concentration at constant catalyst loading and temperature. Industrial implementations typically employ molar ratios of decanoic acid to dimethylamine of 1:1.2 to drive equilibrium toward amide formation while allowing efficient dimethylamine recovery [2].

Table 1: Optimized Parameters for Catalytic Amination of Decanoic Acid

ParameterOptimal RangeEffect on ReactionOutcome
Temperature180–200°CAccelerates kinetics98–99% conversion
Catalyst Loading2 wt%Optimizes active sitesAcid value <1 mg KOH/g
Reaction Time7–9 hoursEnsures equilibrium attainmentYield >95%
Dimethylamine Ratio1.2:1 (to acid)Shifts equilibrium toward productMinimizes residual acid

Continuous-Flow Reactor Systems for Scalable Production

Continuous-flow reactor systems have revolutionized the industrial production of Decanamide, N-methyl- by addressing the scalability limitations inherent in batch processing. These systems enable precise thermal control and consistent product quality through regulated residence times and elimination of hot spots. The technology employs tubular reactors where preheated reactant streams (decanoic acid and dimethylamine dissolved in aprotic solvents) merge at a mixing junction before traversing through temperature-controlled reaction zones [2] .

The key advantages of continuous-flow systems include:

  • Residence time precision: 30-45 minutes (versus 7-9 hours in batch)
  • Enhanced heat transfer: Enables operation at near-isothermal conditions (195±2°C)
  • Scalability: Throughput capacities of 10–50 million pounds annually in U.S. facilities
  • Automation integration: Real-time monitoring of pressure, temperature, and flow rates

Reactor engineering innovations have specifically addressed challenges of viscosity management and byproduct accumulation. The laminar flow characteristics in tubular reactors prevent back-mixing that typically promotes degradation products. Furthermore, in-line separation modules facilitate immediate product purification, significantly reducing downstream processing time. This continuous approach has demonstrated 20-30% energy savings compared to batch reactors due to eliminated heating/cooling cycles and superior heat recovery systems .

Comparative Analysis of Decanoic Acid vs. Decanoyl Chloride Precursors

The selection between decanoic acid (CH₃(CH₂)₈COOH) and decanoyl chloride (CH₃(CH₂)₈COCl) as precursors for Decanamide, N-methyl- synthesis involves critical trade-offs in reaction efficiency, byproduct generation, and process safety:

Decanoic Acid Advantages:

  • Lower toxicity and handling requirements (non-corrosive at ambient temperatures)
  • Reduced byproduct complexity: Water as primary byproduct versus HCl in chloride route
  • Economic viability: 30-40% lower raw material costs
  • Catalyst compatibility: Works effectively with sodium silicate–sodium aluminate catalysts

Decanoyl Chloride Advantages:

  • Superior reactivity: Room-temperature reactions feasible
  • No catalyst requirement: Spontaneous reaction with dimethylamine
  • Simplified purification: No catalyst removal needed

However, the chloride route presents significant drawbacks including:

  • Corrosivity: Requires specialized equipment (Hastelloy or glass-lined reactors)
  • HCl management: Necessitates scrubbing systems and generates inorganic waste
  • Purity challenges: Residual thionyl chloride (common chlorinating agent) contamination risk

Industrial adoption heavily favors the decanoic acid route (catalytic amination) due to its better sustainability profile and lower operational costs, despite requiring higher temperatures. The acid route achieves comparable yields (95% vs. 97% for chloride) when optimized, with modern catalyst designs closing the historical reactivity gap [4] [6].

Table 2: Precursor Comparison for N-Methyldecanamide Synthesis

ParameterDecanoic Acid RouteDecanoyl Chloride Route
Reaction Temperature180–200°C20–50°C
ByproductsH₂OHCl
Catalyst RequiredYesNo
Equipment MaterialStainless steelCorrosion-resistant alloys
Raw Material Cost$–$$$$$
Purity ChallengesFatty acid residualsAcid chlorides, SOCl₂ residuals
Industrial Adoption>85% of production<15%

Catalyst Design for Enhanced Reaction Efficiency

The sodium silicate–sodium aluminate catalyst treated with sulfuric acid represents a breakthrough in Decanamide, N-methyl- synthesis. This heterogeneous catalyst is prepared through a precision precipitation protocol:

  • Dissolution of sodium silicate (Na₂SiO₃) and sodium aluminate (NaAlO₂) in deionized water
  • Controlled addition of sulfuric acid (H₂SO₄) under stirring at 30-100°C
  • Aging of the aluminosilicate precipitate
  • Filtration and thermal activation

The resulting mesoporous material exhibits a high density of Brønsted acid sites (0.8–1.2 mmol H⁺/g) critical for catalyzing the amidation reaction. The catalyst functions through protonation of the carbonyl oxygen of decanoic acid, increasing its electrophilicity toward nucleophilic attack by dimethylamine. The aluminosilicate framework provides thermal stability up to 250°C, preventing structural collapse under reaction conditions [1] [2].

Performance enhancements attributed to this catalyst system include:

  • Reaction rate acceleration: 3-fold increase versus uncatalyzed reaction
  • Selectivity improvement: >99% amide formation versus decanoic acid dehydration products
  • Acid value reduction: Final products contain <2 mg KOH/g residual acidity
  • Reusability: 15 reaction cycles with <10% activity loss when regenerated at 450°C

Alternative catalysts like zinc oxide or alumina have shown inferior performance, with zinc oxide suffering from sintering issues above 180°C and alumina exhibiting only 60% of the activity of the aluminosilicate system. The optimized catalyst composition contains a Si/Al molar ratio of 2.5:1, balancing acid site density with structural stability. Catalyst particle size (100–200 μm) optimization has reduced intraparticle diffusion limitations, ensuring efficient substrate access to active sites throughout the reaction [1].

Byproduct Management in Industrial Synthesis

Efficient byproduct management constitutes a critical aspect of sustainable Decanamide, N-methyl- manufacturing. The primary byproducts include:

  • Unreacted decanoic acid: 1-3% of reaction mass
  • Dimethylamine hydrochloride: Formed via acid-base reactions
  • Decanoic acid salts: Alkali metal contaminants from catalyst leaching
  • Water: Reaction-derived (up to 10% of total mass)

Industrial processes employ a multi-stage purification protocol:

  • Flash distillation: Removes volatile dimethylamine (recycled to reactor)
  • Acid washing: Eliminates residual dimethylamine (converted to water-soluble salts)
  • Phase separation: Hydrophobic product isolation from aqueous impurities
  • Thin-film evaporation: Final purification under reduced pressure (0.1–0.5 kPa)

Catalyst recovery deserves special consideration due to economic and environmental impacts. The aluminosilicate catalyst is typically separated via sedimentation or centrifugation after reaction completion, followed by thermal regeneration (450°C, 2 hours) to remove organic deposits. This approach achieves 95% catalyst recovery rates, significantly reducing solid waste generation compared to homogeneous catalysts. Modern facilities have implemented closed-loop water recycling systems that treat reaction-derived water via vacuum stripping to remove residual organics before reuse in catalyst preparation or equipment cleaning. These integrated approaches have reduced wastewater generation by 70% over the past decade [2].

Residual acid management employs carbonate washing followed by molecular sieve adsorption, achieving final acid values below 0.5 mg KOH/g. The purified Decanamide, N-methyl- is stabilized under nitrogen atmosphere to prevent atmospheric moisture absorption and thermal degradation during storage. These comprehensive byproduct management strategies enable industrial facilities to achieve E-factor values (kg waste/kg product) below 0.25, positioning the synthesis as an environmentally advanced process within specialty amide manufacturing.

Properties

CAS Number

23220-25-9

Product Name

Decanamide, N-methyl-

IUPAC Name

N-methyldecanamide

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

InChI

InChI=1S/C11H23NO/c1-3-4-5-6-7-8-9-10-11(13)12-2/h3-10H2,1-2H3,(H,12,13)

InChI Key

OJNCCSNXHKTDGS-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC

Solubility

Soluble in DMSO

Synonyms

Decanamide, N-methyl-; Methylcapricamide; N-Methyldecanamide.

Canonical SMILES

CCCCCCCCCC(=O)NC

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